molecular formula C24H27FN2O3S B2735920 1-butyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-59-0

1-butyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2735920
CAS RN: 892785-59-0
M. Wt: 442.55
InChI Key: AOIWKDKAWYSZBE-UHFFFAOYSA-N
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Description

1-Butyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the family of quinolone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Anticorrosive Material Applications

Quinoline derivatives, including structures similar to 1-butyl-6-fluoro-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one, have been extensively studied for their applications as anticorrosive materials. The high electron density and the presence of polar substituents in these compounds enable them to effectively adsorb and form stable chelating complexes with metallic surfaces. This property significantly enhances their effectiveness against metallic corrosion, making them valuable for protecting industrial and structural materials (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Material Applications

The incorporation of quinoline derivatives into π-extended conjugated systems has been shown to create novel optoelectronic materials with applications in electronic devices, luminescent elements, and photoelectric conversion elements. These materials exhibit significant potential in the development of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. The structural flexibility of quinoline and pyrimidine rings enables the fabrication of materials with enhanced electroluminescent properties, offering pathways for the creation of advanced optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Optical Sensor Applications

Pyrimidine derivatives, related to quinoline structures, have found applications as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as optical sensors with a range of biological and medicinal applications. The versatility of these compounds as sensing probes highlights their potential in the development of new technologies for detecting and monitoring chemical, biological, and environmental parameters (Gitanjali Jindal, N. Kaur, 2021).

Synthetic Pathways for Heterocyclic Compounds

Research into the synthetic pathways using propargylic alcohols has opened new avenues for the synthesis of pyridines, quinolines, and isoquinolines, which are core structures in many biologically active compounds. These pathways leverage the distinct reactivities of propargylic alcohols to develop efficient strategies for constructing polycyclic systems. This area of research not only enriches the toolkit for synthetic organic chemistry but also facilitates the discovery and development of new medicinal compounds with potential applications in pharmaceuticals, agrochemicals, and dyes (Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022).

properties

IUPAC Name

1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-3-4-10-27-16-23(31(29,30)18-9-7-8-17(2)13-18)24(28)19-14-20(25)22(15-21(19)27)26-11-5-6-12-26/h7-9,13-16H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWKDKAWYSZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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